molecular formula C12H14O2S2 B1624535 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one CAS No. 33868-76-7

1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

Cat. No.: B1624535
CAS No.: 33868-76-7
M. Wt: 254.4 g/mol
InChI Key: VQUUGQMOOHOVHS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is a chalcone derivative characterized by a central enone (α,β-unsaturated ketone) backbone substituted with a 4-methoxyphenyl group at position 1 and two methylsulfanyl (SMe) groups at position 2.

The synthesis of this compound, as reported in Metal-Free Vinyl C−H Sulfenylation/Alkyl Thiolation of Ketene Dithioacetals for the Synthesis of Polymers (), involves metal-free sulfenylation reactions. Key spectral data include a distinct $^1$H NMR peak at δ 7.74 ppm (s, 1H), attributed to the enone proton, and signals for the methoxy group (δ 3.84 ppm) and methylsulfanyl substituents (δ 2.45–2.49 ppm) .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2S2/c1-14-10-6-4-9(5-7-10)11(13)8-12(15-2)16-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUUGQMOOHOVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C(SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443483
Record name 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33868-76-7
Record name 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-methoxybenzaldehyde and 3,3-bis(methylsulfanyl)acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound is believed to induce apoptosis in cancer cells by modulating signaling pathways such as the STAT3 pathway .

Comparison with Similar Compounds

Electronic and Optical Properties

  • The 4-methoxy derivative exhibits strong UV-Vis absorption due to extended conjugation from the electron-donating methoxy group, making it suitable for nonlinear optical (NLO) applications .
  • Halogenated analogs (4-Cl, 4-F, 2-F) show redshifted absorption compared to the methoxy derivative, as halogens exert both inductive (-I) and resonance (+R) effects. The 4-chloro derivative’s higher molar absorptivity is noted in spectroscopic studies .

Thermal Stability

  • The 4-ethylphenyl analog demonstrates superior thermal stability (decomposition >250°C) compared to the methoxy derivative, attributed to the bulky ethyl group reducing molecular vibrations .

Biological Activity

1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, a member of the chalcone family, is an organic compound characterized by its unique structure featuring a methoxy group and two methylsulfanyl groups. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C12H14O2S2
  • Molecular Weight : 254.3684 g/mol
  • CAS Number : 33868-76-7
  • Density : 1.179 g/cm³
  • Boiling Point : 387.366°C
  • Flash Point : 187.493°C

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and 3,3-bis(methylsulfanyl)acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is performed in ethanol or methanol at room temperature or slightly elevated temperatures, followed by purification through recrystallization or column chromatography .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to disrupt bacterial cell membranes and inhibit essential enzymes, leading to its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Bacillus subtilis16 μg/mL

Antifungal Activity

The compound also displays antifungal activity, particularly against certain pathogenic fungi. Its mechanism may involve the disruption of fungal cell walls and inhibition of ergosterol synthesis.

Table 2: Antifungal Activity Against Fungal Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans>128 μg/mL
Aspergillus niger>128 μg/mL

Anti-inflammatory and Anticancer Properties

The compound has been investigated for its anti-inflammatory effects and potential anticancer activity. Studies suggest that it can induce apoptosis in cancer cells by modulating various signaling pathways such as the STAT3 pathway.

Case Study: Anticancer Activity on Breast Cancer Cells

In a study involving MDA-MB-231 breast cancer cells, treatment with the compound at concentrations of 10 μM resulted in:

  • Increased apoptosis : Enhanced caspase-3 activity (1.33–1.57 times).
  • Cell cycle arrest : Significant accumulation of cells in the G0/G1 phase.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Antimicrobial effects : Disruption of cell membranes and inhibition of key metabolic enzymes.
  • Anticancer effects : Induction of apoptosis through modulation of signaling pathways.

Comparison with Similar Compounds

Similar compounds have been studied for their biological activities, providing insight into structure-activity relationships.

Table 3: Comparison with Related Chalcones

Compound NameStructure FeaturesBiological Activity
1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-oneMethyl group instead of methylsulfanylModerate antimicrobial activity
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneDichlorophenyl groupEnhanced anticancer properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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